Phomallenic acid C

Description

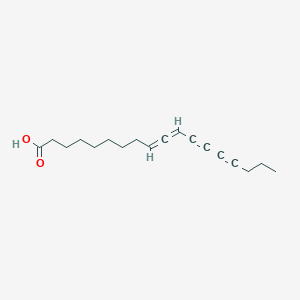

Structure

3D Structure

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

InChI |

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-3,11-17H2,1H3,(H,19,20) |

InChI Key |

KSAZGINEUAUMNR-UHFFFAOYSA-N |

SMILES |

CCCC#CC#CC=C=CCCCCCCCC(=O)O |

Canonical SMILES |

CCCC#CC#CC=C=CCCCCCCCC(=O)O |

Synonyms |

phomallenic acid C |

Origin of Product |

United States |

Origin and Isolation of Phomallenic Acid C

Phomallenic acid C, along with its analogs Phomallenic acids A and B, was first isolated from a leaf litter fungus identified as Phoma sp. researchgate.net. The isolation was a result of a bioactivity-guided fractionation process aimed at discovering new inhibitors of the bacterial fatty acid synthesis (FASII) pathway researchgate.netasm.org. The producing fungal strain was subjected to fermentation, and the resulting broth was extracted to isolate the active compounds asm.org.

Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a critical tool in deciphering the complex structure of this compound. Both ¹H and ¹³C NMR data were essential for identifying the carbon skeleton and the nature of the protons attached to it.

The ¹H NMR spectrum revealed the presence of an allene (B1206475) system, a diyne moiety, and a carboxylic acid functional group. Specific chemical shifts and coupling constants helped to establish the relative positions of these features within the molecule researchgate.netacs.orgamazonaws.com. The ¹³C NMR spectrum further confirmed the presence of these functional groups by identifying the characteristic chemical shifts of the allenic, acetylenic, and carboxylic carbons researchgate.net. A detailed analysis of both 1D and 2D NMR experiments, such as COSY and HMBC, allowed for the complete assignment of the proton and carbon signals, thus establishing the planar structure of this compound acs.org.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy provided valuable information about the functional groups present in the molecule. The IR spectrum of this compound showed characteristic absorption bands corresponding to the carboxylic acid group, the allene, and the diyne moieties, further corroborating the structural features deduced from NMR and MS data.

Assignment of Relative and Absolute Configuration

The determination of the stereochemistry of this compound was a significant challenge. The natural product was found to be a mixture of (R)- and (S)-isomers acs.org. The enantioselective total synthesis of both isomers was undertaken to assign the absolute configuration of the naturally occurring compound. By comparing the synthetic samples with the natural product, it was determined that natural this compound is a mixture of the (R)- and (S)-isomers in a ratio of approximately 3.8:1 acs.org.

The enantiomeric purity of synthetic this compound was determined using chiral High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral reagent. This analytical technique allowed for the separation and quantification of the individual enantiomers, confirming the stereochemical outcome of the synthesis and aiding in the assignment of the absolute configuration of the natural product researchgate.net.

Biosynthetic Pathways of Phomallenic Acid C

Proposed Polyketide or Fatty Acid Biosynthetic Origin

The structure of phomallenic acid C strongly suggests its origin from either a polyketide or a fatty acid biosynthetic pathway. nih.govwikipedia.org These pathways are responsible for the synthesis of a vast array of natural products characterized by repeating carbon units. wikipedia.orgnih.gov

Polyketide Synthases (PKSs) and Fatty Acid Synthases (FASs) are large, multifunctional enzymes that catalyze the repetitive condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build a growing carbon chain. wikipedia.orgnih.gov The structural diversity of the resulting molecules arises from the selection of starter and extender units and the degree of chemical modification (reduction, dehydration, etc.) at each step. nih.gov

In the case of this compound, a long-chain fatty acid, its carbon backbone is likely assembled by a PKS or FAS system. nih.govwikipedia.org The presence of the distinctive allene (B1206475) and diyne functionalities points towards specialized enzymatic modifications of a fatty acid precursor. gerli.com

| Feature of this compound | Implication for Biosynthesis |

| Long aliphatic chain | Suggests a precursor assembled by either a Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS). nih.govwikipedia.org |

| Carboxylic acid group | A common feature of fatty acids and polyketides, often derived from the initial starter unit or terminal hydrolysis. nih.gov |

| Allene and diyne moieties | Indicates the action of specialized "tailoring" enzymes that modify the fatty acid backbone. gerli.com |

Enzymatic Machinery and Key Transformations in the Biosynthesis of Allene-Containing Natural Products

While the specific enzymatic machinery for this compound biosynthesis has not been fully elucidated, the formation of the allene group is a key and unusual transformation. The biosynthesis of allenes in natural products is thought to involve several potential enzymatic strategies.

One proposed mechanism involves the enzymatic isomerization of an alkyne. Desaturase-like enzymes could introduce a triple bond into a fatty acid chain, which is then acted upon by an isomerase to form the cumulative double bonds of the allene.

Another possibility involves the rearrangement of a propargyl-type intermediate. This could be facilitated by enzymes capable of catalyzing gerli.comnpatlas.org-sigmatropic rearrangements or similar pericyclic reactions.

The formation of the diyne moiety likely involves the action of acetylenases or desaturases that introduce two triple bonds into the fatty acid chain. The biosynthesis of other alkyne-containing natural products has been shown to involve enzymes that catalyze the desaturation of carbon-carbon single bonds to form triple bonds. researchgate.net

Key Hypothetical Enzymatic Steps:

Chain Assembly: A PKS or FAS system synthesizes a long-chain fatty acid precursor. wikipedia.org

Desaturation: A series of desaturase enzymes introduce unsaturations, including the two triple bonds of the diyne. researchgate.net

Allene Formation: A specialized isomerase or a related enzyme catalyzes the formation of the allene from an acetylenic precursor.

Potential Genetic Determinants of Biosynthetic Gene Clusters (Hypothetical Exploration)

The enzymes responsible for the biosynthesis of natural products like this compound are encoded by genes clustered together in the organism's genome, known as a Biosynthetic Gene Cluster (BGC) . frontiersin.orgnih.gov Identifying and characterizing the BGC for this compound would provide definitive insights into its biosynthesis.

A hypothetical BGC for this compound would be expected to contain the following key genes:

A core PKS or FAS gene: This would encode the large, multidomain enzyme responsible for building the carbon backbone of the molecule. wikipedia.orgnih.gov

Genes for desaturases/acetylenases: These would encode the enzymes that create the double and triple bonds in the fatty acid chain. researchgate.net

A gene for an allene synthase/isomerase: This would be the crucial gene responsible for the formation of the allene moiety.

Genes for regulatory elements: These genes would control the expression of the other genes in the cluster.

Genes for transporter proteins: These would be involved in exporting the final product out of the cell.

The discovery of BGCs for other complex natural products has been facilitated by genome mining and sequencing approaches. frontiersin.orgnih.gov By searching the genome of the producing Phoma species for sequences homologous to known PKS/FAS and modifying enzymes, it may be possible to identify the this compound BGC. This would open the door to heterologous expression of the pathway in a more tractable host organism, allowing for detailed biochemical characterization of the enzymes and potentially the engineered biosynthesis of novel analogs. nih.gov

| Gene Type (Hypothetical) | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |

| PKS/FAS | Polyketide Synthase/Fatty Acid Synthase | Assembly of the C18 carbon backbone. wikipedia.orgnih.gov |

| Desaturase/Acetylenase | Fatty Acid Desaturase/Acetylenase | Introduction of double and triple bonds to form the diyne moiety. researchgate.net |

| Isomerase/Allene Synthase | Isomerase or specialized synthase | Conversion of an alkyne precursor to the allene group. |

| Thioesterase | Thioesterase | Release of the completed fatty acid chain from the synthase. frontiersin.org |

| Regulator | Transcriptional Regulator | Control of gene expression within the BGC. rockefeller.edu |

| Transporter | Efflux Pump/Transporter | Export of this compound from the fungal cell. |

Chemical Synthesis of Phomallenic Acid C

Retrosynthetic Strategies for Diyne-Allene Construction

The central challenge in the synthesis of Phomallenic acid C lies in the construction of the sterically demanding and stereochemically rich diyne-allene moiety. Retrosynthetic analyses consistently identify the carbon-carbon bond formation between the allene (B1206475) and the diyne fragments as the key disconnection. The general strategy involves the coupling of a propargylic electrophile with a suitable nucleophilic partner, which can be a terminal alkyne or a pre-formed diyne. thieme-connect.com

A prevalent retrosynthetic blueprint for this compound is depicted in the scheme below. This approach disconnects the molecule at the C-10/C-11 bond, leading to two key fragments: a propargylic component containing the carboxylic acid tail and a diyne unit. The propargylic fragment is typically derived from azelaic acid monomethyl ester, while the diyne portion can be prepared from commercially available starting materials. thieme-connect.com This strategy hinges on a transition-metal-catalyzed coupling reaction to forge the crucial C-C bond and concurrently generate the allene.

Retrosynthetic Analysis of this compound

This image is a fictional representation for illustrative purposes.

This image is a fictional representation for illustrative purposes.

Total Synthesis Approaches and Key Synthetic Transformations

The total synthesis of this compound has been successfully achieved by several research groups, primarily employing palladium-catalyzed cross-coupling reactions as the linchpin step. thieme-connect.comthieme-connect.com These syntheses have been reported in both racemic and enantioselective forms, providing valuable insights into the construction of the allenyldiyne framework. acs.orgthieme-connect.com

Palladium-catalyzed coupling reactions have proven to be a robust and efficient method for the construction of the diyne-allene core of this compound. thieme-connect.comthieme-connect.com A notable approach involves the coupling of a propargylic tosylate with a terminal diyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst. thieme-connect.com This reaction proceeds via an anti-SN2' mechanism, where the palladium catalyst attacks the propargylic system opposite to the leaving group, leading to the formation of the allene. thieme-connect.com

In one of the first total syntheses, (±)-Phomallenic acid C was synthesized by reacting a propargylic tosylate derived from azelaic acid monomethyl ester with a diyne fragment. The desired coupling product was obtained in good yield, and subsequent hydrolysis of the methyl ester afforded the target molecule. thieme-connect.com

Another successful strategy employed a Negishi-type coupling, where an organozinc reagent was coupled with a suitable electrophile. acs.orgnih.gov This approach has been instrumental in the development of an enantioselective synthesis of this compound. acs.org

The stereoselective construction of the allene is a critical aspect of the total synthesis of this compound. The axial chirality of the allene significantly influences the biological activity of the molecule. The palladium-catalyzed coupling of propargylic compounds with terminal alkynes is known to proceed through an anti-SN2' pathway, which, in principle, allows for the transfer of chirality from an optically active propargylic starting material to the allene product. thieme-connect.com

However, attempts to achieve an enantiospecific coupling using optically active propargylic tosylates have resulted in the racemization of the allene product. thieme-connect.comthieme-connect.com This has been attributed to the potential for racemization of the chiral allene under the palladium-catalyzed reaction conditions. thieme-connect.com

A highly stereoselective method for the construction of the allene was achieved through the use of a diynylindium reagent in a palladium-catalyzed coupling with a propargylic mesylate. researchgate.net This indium- and palladium-mediated anti-SN2' coupling reaction provided the desired allenyldiyne structure with high enantiomeric purity. researchgate.net

Enantioselective Synthesis Methodologies

The development of enantioselective syntheses of this compound has been a key objective, as the natural product exists as a mixture of enantiomers. acs.org These syntheses aim to control the axial chirality of the allene moiety, which is crucial for its biological function.

While the use of chiral catalysts for the direct asymmetric synthesis of the allene in this compound is not extensively documented in the initial reports, the principles of chiral catalysis in allene synthesis are well-established. nih.gov Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the asymmetric synthesis of axially chiral allenes through various addition reactions. nih.gov The application of such chiral catalysts could represent a future direction for more efficient and highly enantioselective syntheses of this compound.

The first enantioselective total synthesis of this compound was accomplished using a Negishi coupling strategy. acs.orgnih.gov This synthesis started from commercially available materials and introduced chirality through a key asymmetric step, resulting in a 16:1 mixture of the (R)- and (S)-isomers. acs.org By comparing the synthetic material with the natural product, it was determined that natural this compound is a 3.8:1 mixture of (R)- and (S)-isomers. acs.org

Another successful enantioselective synthesis utilized an indium- and palladium-mediated anti-SN2' coupling of a propargyl mesylate with a diynylindium reagent. researchgate.net This method afforded this compound with a high enantiomeric excess of 83%. researchgate.net The enantiomeric purity was determined using the Ohrui-Akasaka method. researchgate.net

Biological Activities and Molecular Mechanisms of Action

Antibacterial Spectrum and Potency (In Vitro and Preclinical Models)

Phomallenic acid C demonstrates a noteworthy spectrum of antibacterial activity, showing particular efficacy against clinically important Gram-positive and select Gram-negative pathogens.

Efficacy Against Gram-Positive Pathogens (Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus, Bacillus subtilis)

This compound exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov Studies have reported a minimum inhibitory concentration (MIC) of 3.9 μg/mL against wild-type S. aureus. nih.gov Importantly, the compound shows no cross-resistance with methicillin, indicating a different mechanism of action than beta-lactam antibiotics. nih.gov Its efficacy extends to other Gram-positive bacteria, such as Bacillus subtilis, against which it has a reported MIC of 15.6 μg/ml. nih.govasm.org The activity of this compound is linked to its chemical structure, specifically the length of its carbon chain, with the longer chain of this compound contributing to its superior activity compared to its analogs, phomallenic acids A and B. nih.govnih.gov

Activity Against Gram-Negative Pathogens (Haemophilus influenzae, Permeabilized Escherichia coli)

While many antibacterial agents struggle to penetrate the outer membrane of Gram-negative bacteria, this compound has shown activity against Haemophilus influenzae, with a reported MIC of 3.9 μg/ml. nih.govasm.org It is generally inactive against wild-type Escherichia coli. nih.gov However, in strains of E. coli with a permeabilized outer membrane (lpxC strain), this compound demonstrates inhibitory activity with an MIC of 12.5 μg/ml, highlighting that the outer membrane is a significant barrier to its action in this organism. nih.govasm.org

Comparative Antimicrobial Activity with Established Fatty Acid Synthesis Inhibitors (e.g., Cerulenin (B1668410), Thiolactomycin)

This compound has been shown to be a more potent antibacterial agent than well-known fatty acid synthesis inhibitors like cerulenin and thiolactomycin (B1682310). nih.govufjf.brresearchgate.net Against S. aureus, this compound's antibacterial activity is approximately 20-fold better than that of both cerulenin and thiolactomycin. nih.govnih.govresearchgate.net This superior potency suggests that this compound may have a more favorable interaction with its target enzymes or better penetration into bacterial cells.

Inhibition of Bacterial Type II Fatty Acid Synthesis (FASII Pathway)

The primary mechanism of action for this compound's antibacterial effects is the inhibition of the bacterial type II fatty acid synthesis (FASII) pathway. nih.govnih.gov This pathway is essential for building bacterial cell membranes and is distinct from the type I pathway found in mammals, making it an attractive target for antibiotic development. pdx.edunih.gov

Validation of FASII as a Therapeutically Relevant Target

The FASII pathway's essentiality for bacterial survival has been well-established, validating it as a crucial target for antibacterial drugs. nih.gov The enzymes within this pathway, such as FabH and FabF, are critical for the initiation and elongation of fatty acid chains. nih.gov The effectiveness of drugs like isoniazid, which targets an enzyme in this pathway, further solidifies the therapeutic relevance of FASII. pdx.edu The discovery of potent inhibitors like this compound, which specifically target condensing enzymes (FabF and FabH) within the FASII pathway, underscores the continued potential of this pathway for developing new classes of antibiotics. nih.govnih.govnih.gov

Differential Effects on Bacterial vs. Eukaryotic Fatty Acid Synthesis Systems

A key advantage of targeting the bacterial FASII pathway is its structural and organizational difference from the eukaryotic type I fatty acid synthase (FASI) system. pdx.edu In bacteria, the FASII system consists of a series of discrete, soluble enzymes, whereas in eukaryotes, a single large multifunctional polypeptide, the FASI enzyme, carries out all the catalytic steps. pdx.edu This fundamental difference allows for the development of inhibitors, like this compound, that are selective for the bacterial system, thereby minimizing potential toxicity to human cells. pdx.edu The targeted action of this compound on the bacterial FASII pathway, without affecting the host's FASI system, is a critical feature for its potential as a therapeutic agent.

Specific Enzymatic Targets within FASII

This compound exerts its antibacterial effect by specifically targeting key condensing enzymes within the FASII pathway. pdx.eduasm.org This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes.

Inhibition of β-Ketoacyl-[Acyl Carrier Protein] Synthase II (FabF)

Research has identified β-Ketoacyl-[Acyl Carrier Protein] Synthase II (FabF) as a primary target of this compound. researchgate.netasm.orgdicp.ac.cn FabF is a crucial condensing enzyme responsible for the elongation of acyl chains in the fatty acid synthesis cycle. chinesechemsoc.orgacs.org this compound has been shown to be a potent inhibitor of FabF, with studies demonstrating its superior activity compared to other known FabF inhibitors like cerulenin and thiolactomycin. nih.govasm.org Its inhibitory action disrupts the elongation of fatty acid chains, leading to a halt in the production of essential membrane lipids. asm.org The discovery of phomallenic acids as FabF inhibitors was facilitated by the use of a whole-cell mechanism-based screening approach utilizing an antisense RNA strategy in Staphylococcus aureus. asm.orgnih.gov

Inhibition of β-Ketoacyl-[Acyl Carrier Protein] Synthase III (FabH)

In addition to FabF, this compound also targets β-Ketoacyl-[Acyl Carrier Protein] Synthase III (FabH). pdx.eduresearchgate.netasm.org FabH catalyzes the initial condensation step in the FASII pathway, making it another critical enzyme for bacterial fatty acid production. encyclopedia.pubwikipedia.org The dual inhibition of both FabH and FabF by this compound contributes to its potent antibacterial activity. pdx.eduasm.orgnih.gov This dual-targeting mechanism makes it a particularly effective agent against bacteria such as S. aureus. pdx.eduasm.org

Biochemical Characterization of Enzyme-Inhibitor Binding and Kinetics

Biochemical assays have been instrumental in characterizing the interaction between this compound and its enzymatic targets. Gel elongation assays using S. aureus FASII enzymes demonstrated that phomallenic acids inhibit the condensing enzymes in the elongation cycle. asm.org At intermediate concentrations, these compounds lead to the accumulation of fatty acid intermediates such as C₁₄:₀, C₁₆:₀, and C₁₈:₀-ACP, confirming the inhibition of the elongation steps catalyzed by FabF. asm.org

The inhibitory concentration (IC₅₀) values of this compound against the FASII pathway have been determined for various bacteria, highlighting its potency. For instance, the IC₅₀ value against S. aureus FASII is 0.77 μg/ml. nih.govnih.gov The inhibitory activity of this compound is correlated with the length of its hydrophobic chain, with longer chains showing higher activity. asm.org

| Parameter | Value | Target Organism/System |

| IC₅₀ (FASII) | 0.77 μg/ml | Staphylococcus aureus |

| IC₅₀ (FASII) | 13.4 μg/ml | Escherichia coli |

| IC₅₀ (FASII) | 2.5 μg/ml | Haemophilus influenzae |

| IC₅₀ (FASII) | 2.7 μg/ml | Bacillus subtilis |

Data sourced from Young et al., 2006. nih.gov

Cellular and Subcellular Mechanism of Action

The enzymatic inhibition by this compound translates into significant effects at the cellular level, impacting bacterial growth and survival.

Impact on Bacterial Cell Growth and Viability

This compound demonstrates significant antibacterial activity against a range of clinically important pathogens. asm.orgnih.gov Its minimum inhibitory concentrations (MICs) underscore its effectiveness in halting bacterial growth. The compound has shown good activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, and Haemophilus influenzae. asm.orgasm.orgnih.gov Notably, the antibacterial activity of this compound against S. aureus is approximately 20-fold better than that of thiolactomycin and cerulenin. asm.orgasm.orgnih.gov

| Organism | MIC (μg/ml) |

| Staphylococcus aureus | 3.9 |

| Haemophilus influenzae | 3.9 |

| Bacillus subtilis | 15.6 |

| Escherichia coli (lpxC strain) | 12.5 |

Data sourced from Young et al., 2006 and Ondeyka et al., 2006. nih.govnih.gov

Cellular Permeability and Intracellular Target Engagement

A critical aspect of this compound's efficacy is its ability to penetrate bacterial cells and engage with its intracellular targets. nih.gov A two-plate assay, which utilizes an S. aureus strain with reduced levels of FabF due to antisense RNA expression, was used to confirm the intracellular activity of phomallenic acids. nih.gov The increased sensitivity of this strain to this compound compared to the wild-type strain provides strong evidence that the compound reaches its intercellular targets and selectively inhibits the condensing enzymes to exert its growth-inhibitory effects. nih.gov While active against many Gram-positive bacteria, this compound shows no activity against wild-type E. coli, likely due to the outer membrane acting as a permeability barrier. nih.gov However, it does exhibit activity against an outer membrane-permeable E. coli strain (lpxC), further supporting the notion of cellular permeability being a factor in its spectrum of activity. asm.orgnih.gov

Structure Activity Relationship Sar Studies

Influence of Hydrophobic Chain Length on Inhibitory Potency

Research on Phomallenic acid C and its naturally occurring analogs, Phomallenic acids A and B, has revealed a clear correlation between the length of the hydrophobic alkyl chain and their inhibitory potency against bacterial fatty acid synthesis (FASII) enzymes and their antibacterial activity. asm.org this compound, possessing the longest hydrophobic chain among the three, consistently demonstrates the highest activity. asm.orgnih.gov

In assays targeting the Staphylococcus aureus FASII pathway, which includes the condensing enzymes FabH and FabF, the inhibitory activity increased with the length of the hydrophobic chain. asm.org This trend was also observed in whole-cell antibacterial assays against various pathogens. For instance, against Haemophilus influenzae, this compound exhibited a minimum inhibitory concentration (MIC) of 3.9 µg/ml, whereas Phomallenic acids A and B showed significantly higher MICs of 62.5 µg/ml and 7.8 µg/ml, respectively. asm.org A similar pattern was seen against Bacillus subtilis, where this compound had an MIC of 15.6 µg/ml, compared to 31.3 µg/ml for Phomallenic acid B and 250 µg/ml for Phomallenic acid A. asm.org These findings strongly suggest that a longer hydrophobic chain enhances the interaction with the target enzymes or improves cell permeability. The antifungal activities of related acetylenic acids have also been associated with their chain lengths. ufjf.br

Table 1: Inhibitory Potency of Phomallenic Acids A, B, and C

| Compound | Hydrophobic Chain | S. aureus FASII IC₅₀ (µg/ml) | H. influenzae MIC (µg/ml) | B. subtilis MIC (µg/ml) |

|---|---|---|---|---|

| Phomallenic acid A | Shorter | >50 | 62.5 | 250 |

| Phomallenic acid B | Intermediate | 2.5 | 7.8 | 31.3 |

| This compound | Longest | 0.77 | 3.9 | 15.6 |

Data sourced from asm.org

Role of the Allene (B1206475) and Alkyne Functionalities in Bioactivity

The conjugated allene and diyne functionalities are signature features of this compound and are considered critical for its biological activity. dicp.ac.cn The rigid and unique topology of the allene scaffold is a common feature in various bioactive natural products. dicp.ac.cn Allenes can act as reactive acceptors, enabling them to inhibit the catalytic activity of enzymes. dicp.ac.cn The acetylenic allene structure of the phomallenic acids has been a key point of interest, inspiring efforts in total synthesis to explore its biological significance. nih.gov

The allene-diyne motif is constructed through precise synthetic strategies, such as the anti-SN2' coupling of a propargyl mesylate with a diynylindium reagent in the presence of a palladium catalyst, highlighting the importance of this specific arrangement for obtaining the target molecule. researchgate.net While direct SAR studies modifying the allene or alkyne groups of this compound are not extensively detailed in the provided literature, the high conservation of this motif across active natural products suggests its essential role. dicp.ac.cnresearchgate.net The synthesis of analogs often focuses on preserving this core structure while modifying other parts of the molecule, implicitly confirming the perceived importance of the allene and alkyne groups. nih.govacs.org The development of synthetic methods to create multifunctionalized allenes is seen as a crucial step to expand the chemical space for discovering new therapeutic agents, further underscoring the significance of this functional group. dicp.ac.cn

Stereochemical Requirements for Optimal Biological Activity

The stereochemistry of the chiral allene axis in this compound plays a significant role in its biological activity. Natural this compound has been found to be a mixture of (R)- and (S)-isomers, with one enantiomer being more abundant. acs.org Through enantioselective synthesis and comparison with the natural product, it was estimated that natural this compound is a 3.8:1 mixture of (R)- and (S)-isomers. acs.org

The first total synthesis of this compound produced a 16:1 mixture of the (R)- and (S)-isomers, further supporting the idea that the (R)-enantiomer is the more active form. acs.org The absolute configuration of a key intermediate in the synthesis was initially assigned based on empirical rules and later confirmed. researchgate.net The development of synthetic routes that allow for high enantiomeric purity, such as those achieving 96% ee, is critical for evaluating the specific activity of each stereoisomer and for optimizing the therapeutic potential of this compound analogs. researchgate.net The ability to separate and assign the chirality of the allene structure using derivatization techniques followed by HPLC has been instrumental in these stereochemical studies. researchgate.net The fact that synthetic efforts are directed towards achieving high enantiomeric excess of one isomer points to a clear stereochemical requirement for optimal biological function. nih.govresearchgate.net

Derivatization Strategies and Their Impact on Potency and Selectivity

Derivatization of natural products is a common strategy to improve their pharmacological properties. For this compound, this has primarily been explored through total synthesis, which allows for the creation of analogs with modified structures. nih.govacs.org While the provided information does not detail a broad range of derivatives and their specific activities, the synthesis strategies themselves point towards potential derivatization approaches.

One key area for derivatization is the hydrophobic chain. As established in section 7.1, altering the chain length directly impacts potency. asm.org Synthetic routes could be adapted to introduce various lengths and functionalities to this chain to optimize activity and selectivity.

Another potential point for modification is the carboxylic acid group. In SAR studies of other compounds, esterification of a carboxylic acid group has been shown to lead to a complete loss of biological activity, indicating its importance for interaction with the target, possibly through hydrogen bonding or salt bridge formation. drugdesign.org While not explicitly tested on this compound in the provided sources, this suggests that the carboxylic acid is likely a crucial functional group that may not be a suitable site for major modifications without loss of potency.

The synthesis of analogs of other complex natural products often involves creating hybrid molecules or modifying side chains to enhance activity or explore new biological targets. mdpi.commdpi.com For this compound, synthetic approaches like Negishi or Sonogashira couplings, used to construct the allene-diyne core, could potentially be used to couple different fragments, thereby creating novel derivatives. nih.gov The goal of such derivatization would be to produce compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent natural product.

Advanced Research Methodologies and Techniques in Phomallenic Acid C Studies

High-Throughput Screening Platforms for Natural Product Discovery

The identification of Phomallenic acid C was the result of a large-scale, high-throughput screening (HTS) effort aimed at discovering novel antibacterial agents from natural products. nih.govresearchgate.net This screening involved the assessment of over 250,000 fermentation broths from natural product extracts, which ultimately yielded a hit rate of 0.1%. nih.govnih.govresearchgate.netasm.orgresearchgate.net The success of this extensive search was largely due to a specially designed, mechanism-based screening strategy that could pinpoint compounds with a specific mode of action. asm.orgjapsonline.com

A key innovation in the discovery of this compound was the use of an antisense-based bacterial assay. nih.govnih.govacs.org This strategy was designed to be highly selective and sensitive for inhibitors of the type II fatty acid synthesis (FASII) pathway, a critical process for bacterial viability. nih.govacs.org The methodology utilized a strain of Staphylococcus aureus engineered to express an inducible, plasmid-borne antisense RNA targeting the fabF transcript. asm.orgnih.govpdx.edu The expression of this antisense RNA decreases the production of the target protein (FabF, a condensing enzyme), making the bacteria hypersensitive to any inhibitor of that specific protein or its pathway. nih.govresearchgate.netnih.govplos.org This approach acts post-transcriptionally by targeting the messenger RNA (mRNA) for degradation. nih.govnih.govresearchgate.netasm.org The use of antisense technology is particularly suitable for screening inhibitors against proteins whose overexpression might be toxic to the cell. plos.org This targeted approach led to the successful identification of the phomallenic acids. nih.govplos.org

The antisense technology was implemented within a cell-based differential sensitivity assay, often referred to as a two-plate assay or the FabF(2P) assay. nih.govresearchgate.netnih.govresearchgate.net This HTS method involves plating the engineered S. aureus strain on two types of agar (B569324) plates: a control plate and a plate where the fabF antisense RNA is induced (e.g., with xylose). nih.govresearchgate.net A compound that specifically inhibits the FabF enzyme or its partner FabH will produce a larger zone of growth inhibition on the sensitized antisense-expressing plate compared to the control plate. nih.govpdx.edu This differential sensitivity provides a clear and rapid indication of the compound's specific mechanism of action. pdx.edu this compound, along with its analogues A and B, demonstrated clear target selectivity in this whole-cell assay. nih.govnih.govresearchgate.net The minimum detection concentration (MDC) is a key metric from this assay, with this compound showing the most potent activity. researchgate.netnih.gov

Table 1: Minimum Detection Concentrations (MDC) of Phomallenic Acids in the FabF(2P) Differential Sensitivity Assay

| Compound | Control Plate MDC (µg/mL) | fabF AS-RNA Plate MDC (µg/mL) | Source(s) |

| Phomallenic Acid A | 5 | 0.63 | nih.gov |

| Phomallenic Acid B | 2.5 | 0.31 | nih.gov |

| This compound | 0.63 | 0.15 | nih.gov |

Enzymatic Assays and Kinetic Characterization

Following their initial discovery through whole-cell screening, the phomallenic acids were subjected to further biochemical analysis to confirm their activity and characterize their interaction with the target enzymes.

To validate the results from the cell-based screen, cell-free enzymatic assays were employed. nih.govresearchgate.net These assays use a crude FASII enzyme extract prepared from S. aureus, which contains all the necessary components for fatty acid elongation. researchgate.netrockefeller.edu The inhibitory activity of a compound is measured by its ability to prevent the incorporation of a radiolabeled substrate, such as [14C]-malonyl CoA, into newly synthesized fatty acids. rockefeller.edu The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net In these biochemical assays, this compound was confirmed as a potent inhibitor of the FASII pathway, showing significantly better activity than its analogues. nih.govresearchgate.netnih.govacs.org

Table 2: IC50 Values of Phomallenic Acids against S. aureus FASII Enzymes

| Compound | IC50 (µg/mL) | Source(s) |

| Phomallenic Acid A | 22 | researchgate.netnih.govacs.org |

| Phomallenic Acid B | 3.4 | researchgate.netnih.govacs.org |

| This compound | 0.77 | nih.govresearchgate.netnih.govacs.org |

| Cerulenin (B1668410) | 1.5 | researchgate.net |

To further investigate the specific target and selectivity of this compound within the FASII pathway, a gel elongation assay was performed. nih.govnih.govresearchgate.netasm.org This technique provides a visual representation of the fatty acid elongation process. researchgate.net The assay involves incubating the FASII enzymes with substrates like lauroyl-CoA and radiolabeled [14C]malonyl-CoA in the presence of serial dilutions of the inhibitor. nih.govresearchgate.net The reaction products are then separated by size using polyacrylamide gel electrophoresis and visualized. nih.govresearchgate.net Inhibition of the condensing enzymes FabF or FabH halts the elongation cycle, which is observable on the gel. nih.gov this compound demonstrated clear, dose-dependent inhibition in this assay, confirming its target selectivity within the FASII complex. nih.govdicp.ac.cn Analysis of the reaction intermediate profile from these assays suggests that the phomallenic acids target both FabH and FabF in S. aureus. nih.govpdx.edu

Structural Biology and Computational Chemistry Approaches

While the chemical structure of this compound has been determined through spectroscopic methods, detailed structural biology studies, such as co-crystallization with its target enzymes (FabF/H), are not widely reported in the scientific literature. qu.edu.iqresearchgate.net Similarly, specific computational chemistry studies like in silico screening or molecular docking focused explicitly on this compound are not extensively documented.

However, these methodologies are fundamental in modern drug discovery. riken.jpcnio.esmpg.de Structural biology aims to provide high-resolution, three-dimensional structures of macromolecules and their complexes, which can reveal mechanistic insights at the molecular level. cnio.es Techniques like X-ray crystallography and cryo-electron microscopy are powerful tools for this purpose. cnio.es Computational chemistry complements these experimental approaches by using methods such as molecular docking, bio-molecular simulations, and machine learning to predict how a compound might interact with its target protein. riken.jpmpg.de These computational tools can guide the design and optimization of inhibitors by analyzing interaction energies and predicting binding modes, ultimately accelerating the development of more potent and selective therapeutic agents. riken.jp

Protein Crystallography of Enzyme-Inhibitor Complexes

Protein crystallography is a cornerstone technique in structural biology that allows for the determination of the three-dimensional structure of proteins and their complexes at atomic resolution. The process involves crystallizing the target protein in complex with the inhibitor and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

For enzyme inhibitors, obtaining a crystal structure of the enzyme-inhibitor complex is invaluable. It provides a static snapshot of how the inhibitor binds to the active site or an allosteric site of the enzyme. This information reveals the specific amino acid residues involved in the interaction, the orientation and conformation of the inhibitor within the binding pocket, and any conformational changes the enzyme undergoes upon inhibitor binding. Such details are crucial for understanding the basis of the inhibitor's potency and selectivity and for facilitating structure-based drug design.

In the context of this compound, which is known to inhibit the bacterial fatty acid synthesis (FASII) pathway by targeting the condensing enzymes FabH and FabF, protein crystallography would be a powerful tool. rockefeller.edupdx.edu Resolving the crystal structure of this compound in complex with either S. aureus FabF or FabH would provide a definitive view of its binding mode. This would allow researchers to visualize the covalent and non-covalent interactions responsible for its inhibitory activity.

However, based on currently available scientific literature, a crystal structure of a this compound-enzyme complex has not yet been published. While crystal structures of FabF and FabH from various bacteria have been solved, often in complex with other inhibitors like platensimycin, similar data for this compound is not publicly accessible. pdx.eduresearchgate.net The availability of such a structure would significantly advance the understanding of its mechanism and aid in the rational design of new, even more potent analogues.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

In the absence of experimental structural data, or as a complementary approach, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding of inhibitors to their target enzymes. researchgate.netnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., FabF or FabH) to form a stable complex. nih.govjppres.com The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding site and then using a scoring function to rank them based on their predicted binding affinity.

For this compound, docking studies could be performed using the existing crystal structures of its target enzymes, FabF and FabH. This would generate a theoretical model of the enzyme-inhibitor complex, suggesting potential key interactions and the likely binding pose of the molecule. This information can be used to generate hypotheses about the mechanism of inhibition that can then be tested experimentally, for instance, through site-directed mutagenesis of the predicted interacting residues.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics simulations can be used to further refine the predicted binding mode and to study the dynamic behavior of the enzyme-inhibitor complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and interactions that occur on a timescale of nanoseconds to microseconds.

An MD simulation of a this compound-enzyme complex could reveal the stability of the predicted binding pose, the flexibility of the inhibitor and the enzyme's active site, and the role of solvent molecules in the interaction. nih.gov It can also be used to calculate the binding free energy, providing a more accurate estimate of the inhibitor's potency.

While these computational approaches are powerful tools for predicting and understanding inhibitor binding, no specific molecular docking or molecular dynamics simulation studies for this compound have been published in the peer-reviewed literature to date. The application of these methods would be a logical next step in the investigation of this potent antibacterial compound, especially to provide structural insights in the absence of an experimental crystal structure.

Research Findings on this compound

The following table summarizes key research findings related to the inhibitory activity of this compound against various bacterial species and their fatty acid synthesis (FASII) pathways.

| Parameter | Organism/System | Value | Reference(s) |

| IC | S. aureus FASII | 0.77 µg/mL | nih.gov |

| E. coli FASII | 13.4 µg/mL | nih.gov | |

| H. influenzae FASII | 2.5 µg/mL | nih.gov | |

| B. subtilis FASII | 2.7 µg/mL | nih.gov | |

| MIC | S. aureus | 3.9 µg/mL | nih.gov |

| H. influenzae | 3.9 µg/mL | pdx.edunih.gov | |

| B. subtilis | 15.6 µg/mL | nih.gov |

Future Research Directions and Translational Perspectives

Complete Elucidation of the Biosynthetic Pathway and Associated Enzymes

While Phomallenic acid C has been isolated from a fungus of the Phoma genus, the specific enzymatic machinery responsible for its production remains unknown. ufjf.brnpatlas.org The structure suggests a hybrid polyketide synthase (PKS) and potentially other modifying enzymes are involved in creating the characteristic allenyldiyne motif. Future research must prioritize the identification and characterization of the complete biosynthetic gene cluster for phomallenic acids.

Key research objectives include:

Genome Sequencing and Bioinformatic Analysis: Sequencing the genome of the producing Phoma strain to identify the PKS gene cluster responsible for synthesizing the polyketide backbone.

Gene Knockout and Heterologous Expression: Functional characterization of candidate genes through targeted gene knockouts in the native producer and heterologous expression in a model host organism. This will confirm the roles of specific enzymes (e.g., synthases, desaturases, isomerases) in constructing the allene (B1206475) and diyne functionalities.

Enzymatic Assays: In vitro reconstitution of the biosynthetic pathway with purified enzymes to understand the precise sequence of reactions and substrate specificities.

Elucidating this pathway is not merely an academic exercise. It would enable the use of biosynthetic engineering and combinatorial biosynthesis techniques to generate novel analogs that may not be accessible through traditional chemical synthesis.

Development of Divergent Synthetic Routes for Structural Diversity

Several enantioselective total syntheses of this compound have been successfully developed, providing crucial confirmation of its structure and absolute stereochemistry. u-tokyo.ac.jpacs.orgresearchgate.net These routes, which employ advanced organometallic strategies like indium- and palladium-mediated anti-SN2' coupling and Negishi coupling, serve as a foundation for future medicinal chemistry efforts. researchgate.netu-tokyo.ac.jp

The next critical step is to adapt these existing synthetic strategies into divergent routes that allow for the rapid and efficient generation of a broad library of structural analogs. Future synthetic work should focus on:

Modular Synthesis: Developing a synthetic plan where different fragments of the molecule (e.g., the carboxylic acid chain, the central allene-diyne core, and the terminal alkyl chain) can be synthesized independently and then coupled.

Functional Group Tolerance: Exploring and optimizing reaction conditions to tolerate a wide range of functional groups, allowing for the introduction of diverse substituents across the molecular scaffold.

Stereochemical Control: Refining methods to control the stereochemistry of the allene, as this is likely crucial for biological activity.

A robust and flexible synthetic platform is essential for systematically probing the structure-activity relationships and optimizing the compound's properties.

Advanced Structure-Activity and Structure-Mechanism Relationship Profiling

Initial studies have provided a preliminary understanding of the structure-activity relationship (SAR) of phomallenic acids. Among the three known natural analogs, this compound, which possesses the longest carbon chain, exhibits the most potent antibacterial activity. ufjf.brnih.gov This suggests that the length of the alkyl chain is a key determinant of potency. The compound is known to inhibit the FASII pathway by targeting the condensing enzymes FabH and FabF. nih.govpdx.edu

To build upon this, a more comprehensive SAR and structure-mechanism relationship (SMR) profile is required. This will involve:

Systematic Analog Synthesis: Leveraging the divergent synthetic routes (as described in 9.2) to create analogs with modifications at key positions:

Varying the length and branching of the terminal alkyl chain.

Altering the length of the carboxylic acid chain.

Replacing or modifying the carboxylic acid headgroup to probe its role in target binding.

Modifying the allene-diyne core to assess its importance as a pharmacophore.

Detailed Enzymatic and Biophysical Analysis: Characterizing the inhibitory activity of each analog against purified FabF and FabH enzymes from various bacterial species. Techniques such as X-ray crystallography of the inhibitor-enzyme complex and cryo-electron microscopy will be invaluable for visualizing the precise binding mode and understanding the molecular basis of inhibition.

Whole-Cell Activity Profiling: Testing the analogs against a panel of clinically relevant Gram-positive and Gram-negative pathogens to establish a comprehensive antibacterial spectrum and generate robust SAR data.

Table 1: In Vitro Activity of Natural Phomallenic Acids

| Compound | Target Organism | FASII IC₅₀ (µg/mL) | MIC (µg/mL) |

|---|---|---|---|

| Phomallenic Acid A | S. aureus | 22 | 250 |

| Phomallenic Acid B | S. aureus | 3.4 | 7.8 |

| This compound | S. aureus | 0.77 | 3.9 |

| This compound | H. influenzae | 2.5 | 3.9 |

| This compound | B. subtilis | 2.7 | - |

| This compound | E. coli (lpxC strain) | 13.4 | 12.5 |

Exploration of Synergistic Effects with Existing Antibiotics

Combination therapy is a cornerstone of modern antimicrobial treatment, often used to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. mdpi.comsemanticscholar.org this compound, with its specific mechanism of action targeting fatty acid synthesis, is a prime candidate for synergistic combinations with antibiotics that have different cellular targets.

Future research in this area should investigate:

Checkerboard Assays: Systematically testing this compound and its most potent analogs in combination with a panel of conventional antibiotics (e.g., beta-lactams, aminoglycosides, fluoroquinolones, macrolides) against various pathogens. scielo.br

Mechanism of Synergy: For promising combinations, studies should aim to elucidate the mechanism of the synergistic interaction. For example, inhibiting fatty acid synthesis could potentially destabilize the bacterial cell membrane, thereby increasing the uptake and efficacy of other antibiotics. frontiersin.org

Resistance Suppression: Evaluating whether combination therapy can suppress the emergence of resistance to either this compound or the partner antibiotic.

Discovering synergistic pairings could significantly enhance the therapeutic potential of this compound and could even revitalize older antibiotics that have lost efficacy due to resistance. nih.gov

Strategies to Mitigate Potential Bacterial Resistance Mechanisms to FASII Inhibitors

A significant hurdle for the clinical development of any new antibiotic is the potential for bacteria to develop resistance. For FASII inhibitors, two primary resistance mechanisms are of concern: target modification and pathway bypass. nih.govresearchgate.net

Target Modification: Bacteria can acquire point mutations in the genes encoding the target enzymes (fabF and fabH), leading to altered proteins that no longer bind the inhibitor effectively. nih.gov

FASII Bypass: Some bacteria, particularly staphylococci and streptococci, can circumvent the inhibition of the FASII pathway by importing and utilizing exogenous fatty acids from their environment, such as in a host infection setting. researchgate.netasm.org

Strategies to address these potential resistance mechanisms include:

Rational Drug Design: Using structural information from inhibitor-enzyme complexes (from 9.3) to design analogs that bind to highly conserved regions of the active site, making resistance-conferring mutations less likely to occur.

Multi-Targeting Analogs: Developing derivatives that inhibit more than one enzyme in the FASII pathway, requiring multiple mutations for resistance to emerge.

Combination Therapy: Combining this compound with compounds that inhibit the uptake or utilization of exogenous fatty acids, thereby blocking the bypass mechanism.

Targeted Indications: Focusing clinical development on types of infections or infection sites where host-derived fatty acids are less abundant, rendering the bypass mechanism ineffective.

Preclinical Optimization of this compound Analogs for Enhanced Potency and Target Specificity

The ultimate goal of the research outlined above is to identify a preclinical candidate for further development. This requires a concerted optimization campaign to improve not only the potency but also the pharmaceutical properties of this compound analogs.

Key optimization goals include:

Enhanced Potency: Improving the minimum inhibitory concentration (MIC) against target pathogens into the low- or sub-microgram per milliliter range.

Target Specificity and Selectivity: Ensuring high selectivity for the bacterial FASII enzymes over the mammalian type I fatty acid synthase (FASI) to minimize the potential for host toxicity. nih.gov

Improved Pharmacokinetics (ADME): Modifying the chemical structure to achieve favorable Absorption, Distribution, Metabolism, and Excretion properties. This includes optimizing for oral bioavailability, appropriate plasma protein binding, metabolic stability, and a suitable half-life.

In Vivo Efficacy: Evaluating the most promising optimized analogs in relevant animal models of bacterial infection to demonstrate in vivo efficacy and establish a correlation between pharmacokinetic/pharmacodynamic (PK/PD) parameters and therapeutic outcome. nih.gov

Through this iterative cycle of design, synthesis, and testing, it will be possible to transform the promising natural product this compound into a developable drug candidate with the potential to address the urgent threat of antibiotic-resistant infections.

Q & A

Q. What is the primary mechanism of action of Phomallenic acid C against bacterial targets?

this compound inhibits FabF, a condensing enzyme in the bacterial type II fatty acid biosynthesis (FAS II) pathway, which is essential for membrane lipid synthesis. By binding to the acyl-enzyme intermediate of FabF, it disrupts fatty acid elongation, leading to bacteriostatic or bactericidal effects. Biochemical assays show an IC50 of 0.77 µg/mL against Staphylococcus aureus FabF, with 20-fold greater potency than cerulenin .

Q. How was this compound discovered as a FabF inhibitor?

A whole-cell antisense RNA screening strategy was employed, using S. aureus strains with FabH/F antisense RNA sensitization. This two-plate assay differentiated target-specific inhibitors by comparing growth inhibition under induced (FabF-suppressed) vs. non-induced conditions. This compound was isolated from Phoma sp. fermentation broth via bioactivity-guided fractionation, achieving a minimum detection concentration (MDC) of 0.15 µg/mL in the FabF(2P) assay .

Q. What synthetic methodologies enable enantioselective production of this compound?

The enantioselective total synthesis involves:

- Negishi coupling : Critical for constructing the allene moiety with 83% enantiomeric excess (ee), achieved via anti-SN2’ reaction of propargyl mesylate with dienyl indium .

- Sonogashira coupling : Used for alkyne functionalization, though Negishi coupling showed superior stereoselectivity (77% yield vs. 88% for Sonogashira) .

- HPLC purification : Chiral columns (e.g., Daicel Chiralpak AD-H) resolved enantiomers, confirmed by optical rotation ([α]D = +15.6°) .

Q. How does this compound's antibacterial activity compare to classical FabF inhibitors?

this compound exhibits a MIC of 3.9 µg/mL against wild-type S. aureus, outperforming cerulenin (MIC = 250 µg/mL) and thiolactomycin (MIC = 7.8 µg/mL) by 20- and 2-fold, respectively. Its extended alkyl chain enhances target affinity, as seen in SAR studies of phomallenic acids A-C .

Advanced Research Questions

Q. What experimental challenges arise in structural characterization of this compound-FabF complexes?

Crystallizing FabF-inhibitor complexes is hindered by the short half-life of the acyl-enzyme intermediate. To circumvent this, researchers used an E. coli FabF mutant (C161Q) mimicking the acyl-enzyme conformation, enabling X-ray crystallography at 1.9 Å resolution. This approach, validated for platensimycin, is applicable to this compound .

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and whole-cell antibacterial activity?

Discrepancies arise from factors like bacterial efflux pumps or cell wall permeability. Orthogonal assays (e.g., gel elongation assays for FabF inhibition and two-plate assays for cell permeability) are used. For this compound, its MIC (3.9 µg/mL) correlates with FAS II enzyme inhibition (IC50 = 0.77 µg/mL), suggesting efficient cellular uptake .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound derivatives?

Key SAR findings include:

- Chain length : this compound (C18) shows superior activity to shorter-chain analogs (A: C16; B: C17), with a 5-fold lower MIC .

- Stereochemistry : The allene moiety’s R-configuration is critical; racemic mixtures lose 50% activity .

- Functional groups : Terminal alkynes and hydroxyl groups enhance solubility and target binding .

Q. What orthogonal assays validate target specificity of this compound in complex biological systems?

- Gel elongation assays : Measure direct inhibition of <sup>14</sup>C-malonyl-CoA incorporation into fatty acids.

- Two-plate antisense assays : Confirm target-specificity by comparing inhibition in FabF-suppressed vs. wild-type strains.

- Rescue experiments : Exogenous fatty acids (e.g., palmitate) reverse growth inhibition, confirming FAS II targeting .

Q. How do computational approaches aid in understanding this compound's binding interactions?

Molecular docking and homology modeling predict interactions with FabF’s active site (e.g., hydrophobic pockets accommodating the alkyl chain). Mutagenesis studies (e.g., C161Q substitution) validate computational predictions, as seen in related FabF inhibitors like platensimycin .

Q. What challenges exist in maintaining stereochemical integrity during this compound synthesis?

Key challenges include:

- Allene stereochemistry : Controlled via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed couplings) .

- Purification : Chiral HPLC or enzymatic resolution ensures >90% ee, critical for bioactivity .

- Stability : The allene moiety is prone to oxidation; reactions require inert atmospheres (Ar/N2) and low temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.